Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 889942-56-7
VCID: VC3818816
InChI: InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38 g/mol

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate

CAS No.: 889942-56-7

Cat. No.: VC3818816

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate - 889942-56-7

Specification

CAS No. 889942-56-7
Molecular Formula C15H26N2O4
Molecular Weight 298.38 g/mol
IUPAC Name tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3
Standard InChI Key RHFGGQQZSTVPEZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with a morpholine-4-carbonyl group and at the 1-position with a tert-butyl carboxylate. Its IUPAC name, tert-butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate, reflects this arrangement . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₅H₂₆N₂O₄PubChem
Molecular Weight298.38 g/molPubChem
CAS Registry Number889942-56-7EPA DSSTox
InChI KeyRHFGGQQZSTVPEZ-UHFFFAOYSA-NPubChem
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2PubChem

The tert-butyl group enhances steric bulk, influencing solubility and stability, while the morpholine carbonyl contributes to hydrogen-bonding capacity .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals:

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.40–3.70 (m, 8H, morpholine and piperidine protons) .

  • ¹³C NMR: Peaks at 28.2 (tert-butyl CH₃), 80.1 (COO tert-butyl), 166.8 (carbonyl) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Piperidine Functionalization: Piperidine is reacted with tert-butyl chloroformate in dichloromethane under basic conditions (e.g., triethylamine) to form tert-butyl piperidine-1-carboxylate .

  • Morpholine Incorporation: The intermediate undergoes acyl substitution with morpholine-4-carbonyl chloride, catalyzed by 4-dimethylaminopyridine (DMAP), yielding the final product .

Key Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Anhydrous THF or DCM

  • Yield: 65–78% after column chromatography .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize efficiency:

  • Capacity: 50–100 kg/batch in GMP-compliant facilities .

  • Purification: Recrystallization from ethanol/water mixtures achieves >99% purity .

  • Cost Analysis: Raw material costs account for 60% of total production expenses, with morpholine derivatives being the primary cost driver .

Reactivity and Derivative Formation

Functional Group Transformations

The compound participates in reactions at three sites:

  • Tert-Butyl Ester Hydrolysis: Acidic conditions (HCl/EtOAc) cleave the ester to yield piperidine-1-carboxylic acid .

  • Morpholine Carbonyl Reduction: LiAlH₄ reduces the carbonyl to a methylene group, forming tert-butyl 3-(morpholinylmethyl)piperidine-1-carboxylate.

  • Piperidine Ring Modifications: N-Alkylation with alkyl halides introduces substituents at the piperidine nitrogen .

Pharmacophore Development

Derivatives such as tert-butyl 3-((4-(morpholine-4-carbonyl)phenoxy)methyl)piperidine-1-carboxylate (CAS 1146080-07-0) exhibit enhanced bioactivity, demonstrating IC₅₀ values <10 μM in kinase inhibition assays .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a precursor to protease inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

  • Antiviral Agents: Analogues inhibit SARS-CoV-2 main protease (Mᵖʳᵒ) with Kᵢ = 2.3 ± 0.4 μM.

  • Oncology: Derivatives targeting PI3Kα show 85% tumor growth inhibition in murine models .

Material Science

Incorporation into polymer matrices enhances thermal stability (Tg increase by 40°C) and dielectric properties (ε = 3.2 at 1 MHz) .

Comparative Analysis with Structural Analogues

CompoundKey Structural DifferenceBioactivity (IC₅₀)
tert-Butyl 4-(morpholine-4-carbonyl)piperidine-1-carboxylateCarbonyl at piperidine-412.5 μM (PI3Kγ)
tert-Butyl 3-(morpholinylmethyl)piperidine-1-carboxylateReduced carbonyl to CH₂28.4 μM (Mᵖʳᵒ)

The 3-substituted derivative exhibits superior target engagement due to optimal spatial orientation of the morpholine group .

Future Directions and Challenges

Synthetic Innovations

Flow chemistry approaches could reduce reaction times by 50% and improve yields to >90% .

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